molecular formula C7H14O2 B1524051 3,5-dimethyltetrahydro-2H-pyran-4-ol CAS No. 1420815-91-3

3,5-dimethyltetrahydro-2H-pyran-4-ol

Cat. No. B1524051
M. Wt: 130.18 g/mol
InChI Key: DDHYBCUZUQGQPH-UHFFFAOYSA-N
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Description

“3,3-Dimethyltetrahydro-2H-pyran-4-ol” is a chemical compound with the CAS Number: 2092545-21-4 . It has a molecular weight of 130.19 and its IUPAC Name is 3,3-dimethyltetrahydro-2H-pyran-4-ol .


Molecular Structure Analysis

The InChI Code for “3,3-dimethyltetrahydro-2H-pyran-4-ol” is 1S/C7H14O2/c1-7(2)5-9-4-3-6(7)8/h6,8H,3-5H2,1-2H3 .


Physical And Chemical Properties Analysis

The “3,3-dimethyltetrahydro-2H-pyran-4-ol” is a liquid at room temperature .

Scientific Research Applications

Synthesis and Transformations

  • Synthesis of N,2,2-trimethyltetrahydro-2H-pyran-4-amine : This compound is synthesized from 2,2-dimethyltetrahydro-2H-pyran-4-one and subjected to various chemical transformations, indicating a role in complex organic synthesis (Arutyunyan et al., 2012).

Total Synthesis

  • Synthesis of Hemiacetal Polypropionate from Siphonaria australis : A stereocontrolled synthesis of a complex tetrahydropyran derivative demonstrates the utility of such compounds in the total synthesis of natural products (Lister & Perkins, 2004).

Inhibitors Synthesis

  • Synthesis of Small-Molecule Inhibitors : Tetrahydropyran derivatives have been synthesized and studied for their potential as inhibitors in biological systems, indicating applications in drug discovery (Shouksmith et al., 2015).

Pyrano[3,4-c]pyridines Synthesis

  • Regiochemistry in Pyrano[3,4-c]pyridines Synthesis : The synthesis of pyrano[3,4-c]pyridines from 2,2-dimethyltetrahydro-4H-pyran-4-one highlights its role in creating biologically active compounds (Sirakanyan et al., 2021).

Novel Compound Isolation

  • Isolation of Novel Compounds : Compounds like (2S,3R,6R)-2-[(R)-1-Hydroxyallyl]-4,4-dimethoxy-6-methyltetrahydro-2H-pyran-3-ol have been isolated, showing the diversity of compounds derived from tetrahydropyrans (Bennett & Murphy, 2020).

Hydrogenation Studies

  • Hydrogenation of Pyrones : Studies on the hydrogenation of dimethyl pyrones to produce tetrahydropyran-4-ol compounds demonstrate applications in chemical synthesis (Vrieze, 2010).

Polyaddition Studies

  • Polyaddition of Pyran Derivatives : Investigations into the polyaddition of pyran derivatives offer insights into polymer chemistry and potential applications in material science (Maślińska-Solich et al., 1995).

OLED Material Exploration

  • Optoelectronic and Charge Transport Properties : Studies on Pechmann dyes related to pyran derivatives reveal potential applications in the field of organic light-emitting diodes (OLEDs) (Wazzan & Irfan, 2019).

Safety And Hazards

The safety information for “3,3-dimethyltetrahydro-2H-pyran-4-ol” includes the following hazard statements: H302-H315-H319-H335. The precautionary statements include: P261-P280-P301+P312-P302+P352-P305+P351+P338 .

properties

IUPAC Name

3,5-dimethyloxan-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O2/c1-5-3-9-4-6(2)7(5)8/h5-8H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDHYBCUZUQGQPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COCC(C1O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-dimethyltetrahydro-2H-pyran-4-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,5-dimethyltetrahydro-2H-pyran-4-ol
Reactant of Route 2
3,5-dimethyltetrahydro-2H-pyran-4-ol
Reactant of Route 3
3,5-dimethyltetrahydro-2H-pyran-4-ol
Reactant of Route 4
3,5-dimethyltetrahydro-2H-pyran-4-ol
Reactant of Route 5
3,5-dimethyltetrahydro-2H-pyran-4-ol
Reactant of Route 6
3,5-dimethyltetrahydro-2H-pyran-4-ol

Citations

For This Compound
1
Citations
ZA Kasun - 2018 - search.proquest.com
(+)-Zincophorin methyl ester was prepared in 13 steps (LLS) representing a concise route to this iconic natural product. A bidirectional redox-triggered double anti-crotylation of 2-methyl…
Number of citations: 2 search.proquest.com

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